3-(((Allyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that features a fluorophenyl group, a propanoic acid moiety, and a prop-2-en-1-yloxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the fluorophenyl intermediate: Starting with a fluorobenzene derivative, a Friedel-Crafts acylation reaction can introduce the propanoic acid moiety.
Introduction of the prop-2-en-1-yloxycarbonylamino group: This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the prop-2-en-1-yloxycarbonylamino group to the intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 3-(4-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 3-(4-methylphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can impart unique properties such as increased metabolic stability and altered electronic characteristics. These features can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C13H14FNO4 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(8-12(16)17)9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17) |
InChI Key |
UWKYGFJGMFKGHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.